molecular formula C12H20O2 B14393883 2-(2-Oxopentyl)cycloheptan-1-one CAS No. 89506-36-5

2-(2-Oxopentyl)cycloheptan-1-one

Cat. No.: B14393883
CAS No.: 89506-36-5
M. Wt: 196.29 g/mol
InChI Key: WBSGYIZISVVYAK-UHFFFAOYSA-N
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Description

2-(2-Oxopentyl)cycloheptan-1-one is a cyclic ketone derivative featuring a seven-membered cycloheptanone ring substituted with a 2-oxopentyl group at the 2-position. Cycloheptanone derivatives are widely studied in organic synthesis, medicinal chemistry, and materials science due to their conformational flexibility and reactivity. The oxopentyl side chain in this compound introduces both steric and electronic effects, which may influence its physical, chemical, and biological behavior .

Properties

CAS No.

89506-36-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(2-oxopentyl)cycloheptan-1-one

InChI

InChI=1S/C12H20O2/c1-2-6-11(13)9-10-7-4-3-5-8-12(10)14/h10H,2-9H2,1H3

InChI Key

WBSGYIZISVVYAK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC1CCCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopentyl)cycloheptan-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptanone with a suitable 2-oxopentyl precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Oxopentyl)cycloheptan-1-one may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopentyl)cycloheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted cycloheptanones, alcohols, and carboxylic acids, depending on the type of reaction and reagents used .

Scientific Research Applications

2-(2-Oxopentyl)cycloheptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxopentyl)cycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include metabolic processes and signal transduction mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 2-(2-Oxopentyl)cycloheptan-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Groups Key Properties/Applications References
2-(4-Chlorophenyl)cycloheptan-1-one C₁₃H₁₅ClO 222.71 4-Chlorophenyl Life sciences; potential intermediates in drug synthesis
2-[2-(4-Methoxyphenyl)-2-oxoethyl]cycloheptan-1-one C₁₆H₂₀O₃ 272.33 4-Methoxyphenyl, oxoethyl Structural studies; electronic effects of methoxy groups
2-(Dimethoxymethyl)cycloheptan-1-one C₁₀H₁₈O₃ 186.25 Dimethoxymethyl Research chemical; storage at room temperature
2,7-Bis(4-amidinobenzylidene)cycloheptan-1-one C₂₇H₂₄N₄O₂ 436.51 Amidino benzylidene Selective enzyme inhibition (Factor Xa)
2-(Triphenylphosphoranylidene)cyclopentan-1-one C₂₃H₂₁OP 344.39 Triphenylphosphoranylidene Wittig reagent; synthetic applications
Key Observations:
  • Methoxy groups (e.g., in 2-[2-(4-methoxyphenyl)-2-oxoethyl]cycloheptan-1-one) donate electron density, altering reactivity in electrophilic substitution reactions . Amidino benzylidene groups (e.g., in 2,7-bis(4-amidinobenzylidene)cycloheptan-1-one) enable selective binding to serine proteases like Factor Xa, highlighting their role in medicinal chemistry .
  • Synthetic Pathways: Cycloheptanone derivatives are often synthesized via Grignard reactions (), condensation reactions (), or phosphorane-mediated Wittig reactions (). Yields vary depending on substituent complexity, with aryl-substituted derivatives (e.g., 2-(4-chlorophenyl)cycloheptan-1-one) typically isolated in moderate-to-high purity (60–85%) .

Physicochemical Properties

  • Molecular Weight and Solubility :

    • Derivatives with bulky substituents (e.g., triphenylphosphoranylidene) exhibit higher molecular weights (>300 g/mol) and reduced solubility in polar solvents .
    • Methoxy- and chlorophenyl-substituted compounds demonstrate intermediate solubility in organic solvents like dichloromethane or ethyl acetate .
  • Thermal Stability: Cycloheptanone derivatives generally have boiling points ranging from 250–350°C, with dimethoxymethyl-substituted variants (e.g., 2-(dimethoxymethyl)cycloheptan-1-one) being more volatile due to smaller substituents .

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